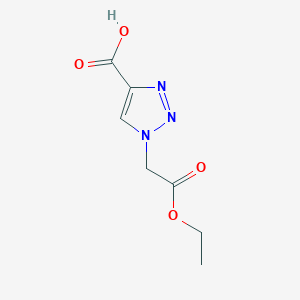

1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Métodos De Preparación

The synthesis of 1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as ethyl diazoacetate and azides.

Cycloaddition Reaction: The key step involves a 1,3-dipolar cycloaddition reaction between ethyl diazoacetate and an azide to form the triazole ring.

Hydrolysis and Esterification: The resulting triazole intermediate is then subjected to hydrolysis and esterification to introduce the ethoxy and carboxylic acid groups.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Análisis De Reacciones Químicas

1-(2-Ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pH conditions.

Aplicaciones Científicas De Investigación

1-(2-Ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer properties.

Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, facilitating the construction of complex molecular architectures.

Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules, contributing to the understanding of biochemical pathways.

Mecanismo De Acción

The mechanism of action of 1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The ethoxy and carboxylic acid groups enhance its solubility and facilitate its transport within biological systems.

Comparación Con Compuestos Similares

1-(2-Ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:

1-(2-Ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate: Similar in structure but with an imidazole ring instead of a triazole ring.

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Contains a piperazine ring and is used in similar applications.

Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate: Features a pyrazole ring and exhibits comparable chemical reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and the triazole ring, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(2-Ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 91616-28-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The molecular formula of this compound is C₇H₉N₃O₄, with a molecular weight of 199.17 g/mol. It has a melting point range of 190–191 °C and is classified as an irritant .

Antioxidant Activity

1,2,3-Triazole derivatives, including the compound , have been studied for their antioxidant properties. In particular, they have shown significant activity in scavenging free radicals. The antioxidant capacity can be assessed using various bioanalytical methods such as the ABTS assay and DPPH assay. In studies involving related triazole compounds, some exhibited IC50 values indicating effective radical scavenging abilities .

Enzyme Inhibition

Recent investigations have highlighted the inhibitory effects of triazole derivatives on key enzymes involved in neurodegenerative diseases:

- Acetylcholinesterase (AChE) : Compounds similar to this compound have demonstrated noncompetitive inhibition of AChE. This inhibition is crucial for enhancing cholinergic neurotransmission and has implications for treating Alzheimer's disease .

- Butyrylcholinesterase (BChE) : The compound also exhibits competitive inhibition against BChE. The selectivity and potency against these enzymes are essential for developing treatments targeting cognitive decline .

Study on Triazole Derivatives

A comprehensive study evaluated various 1,2,3-triazole derivatives for their biological activities. The findings indicated that compounds with similar structures to this compound displayed notable AChE and BChE inhibitory activities with IC50 values ranging from 0.13 to 6.37 µM depending on the specific derivative tested .

Cytotoxicity Evaluations

Research has also focused on the cytotoxic effects of triazole derivatives against cancer cell lines. For example:

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Compound A | U251 (human glioma) | 25.0 |

| Compound B | HeLa (cervical cancer) | 15.5 |

| This compound | Jurkat T-cells | Not yet determined |

These studies suggest that the compound may possess selective cytotoxicity against certain cancer cell lines without significant effects on normal cells .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction : The compound interacts with the active sites of AChE and BChE through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

- Antioxidant Mechanism : It likely acts by donating electrons to free radicals or chelating metal ions that catalyze oxidative reactions.

- Cytotoxic Mechanism : Induction of apoptosis in cancer cells may occur through mitochondrial pathways leading to DNA fragmentation and loss of membrane integrity.

Propiedades

IUPAC Name |

1-(2-ethoxy-2-oxoethyl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-2-14-6(11)4-10-3-5(7(12)13)8-9-10/h3H,2,4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYAMVYVWUVUFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(N=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.